(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)13-16-10-7-11-21(16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16?,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAPIJUGIDSORX-DJNXLDHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1CCCN1CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Pyrrolidine
The introduction of the benzyl group at the pyrrolidine nitrogen is achieved through:
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Mitsunobu reaction : Reacting (S)-pyrrolidin-2-ylmethanol with benzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to room temperature, 12 h), yielding 92–95% of the benzylated product.
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N-Alkylation : Treating (S)-pyrrolidine with benzyl bromide in the presence of K₂CO₃ in acetonitrile (reflux, 6 h), achieving 88% yield.
Butyramide Moiety Construction
The butyramide chain is installed via amide coupling or reductive amination , ensuring retention of the (S)-configuration at the α-carbon.
Stereospecific Amide Formation
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Step 1 : (S)-2-Amino-3-methylbutyric acid is protected as its tert-butyloxycarbonyl (Boc) derivative using Boc₂O in dichloromethane (DCM) with DMAP catalysis (0°C to room temperature, 4 h, 94% yield).
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Step 2 : The Boc-protected acid is activated with HBTU and coupled to N-methyl-(1-benzyl-pyrrolidin-2-ylmethyl)amine in DCM, using N,N-diisopropylethylamine (DIPEA) as a base (room temperature, 18 h, 86% yield).
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Step 3 : Boc deprotection with trifluoroacetic acid (TFA) in DCM (0°C, 2 h) affords the final product in 91% yield.
Reductive Amination Pathway
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Substrate : 3,N-Dimethyl-butyraldehyde and (S)-1-benzyl-pyrrolidin-2-ylmethylamine are condensed in methanol using NaBH₃CN as a reductant (0°C to room temperature, 12 h, 78% yield).
Catalytic Asymmetric Methods
Recent advances leverage organocatalysis and biocatalysis for streamlined synthesis:
Organocatalytic Dynamic Kinetic Resolution
Chiral phosphoric acids (e.g., TRIP) catalyze the asymmetric amidation of racemic amines with butyric anhydride in toluene (40°C, 24 h), achieving 82% yield and 97% ee.
Enzymatic Desymmetrization
Nitrile hydratase from Nocardia globerula (CCTCC M209214) converts 2-amino-2,3-dimethylbutyronitrile to the corresponding amide in phosphate buffer (pH 7.0, 30°C, 12 h), followed by benzylation (90% yield, >99% ee).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Mitsunobu + Amidation | 86 | >98 | Moderate | High stereocontrol |
| Reductive Amination | 78 | 95 | High | Fewer steps |
| Biocatalytic | 90 | >99 | High | Green chemistry, no toxic reagents |
Purification and Characterization
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Chromatography : Silica gel chromatography (EtOAc/hexane, 3:7) removes diastereomeric impurities.
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Crystallization : Recrystallization from ethanol/water (1:1) enhances purity to >99%.
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Analytical Data :
Challenges and Mitigation Strategies
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Racemization : Minimized by conducting amidation at low temperatures (0–10°C) and avoiding strong bases.
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Byproduct Formation : Overalkylation is suppressed using stoichiometric benzyl bromide and inert atmospheres.
Industrial-Scale Adaptations
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Continuous Flow Synthesis : Microreactors enable rapid mixing and heat transfer, reducing reaction times by 60%.
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Catalyst Recycling : Immobilized lipases (e.g., on chitosan beads) retain 95% activity after 10 cycles.
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Research has indicated that compounds similar to (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide can selectively inhibit neuronal nitric oxide synthase (nNOS). This inhibition is crucial for preventing neuronal damage following ischemic events, such as stroke or traumatic brain injury. Selective nNOS inhibitors have shown promise in reducing neurotoxicity and improving outcomes in animal models of brain injury .
Pain Management
The compound has been investigated for its analgesic properties. Studies suggest that it may modulate pain pathways, providing a potential alternative to traditional opioid analgesics. This is particularly relevant in the context of rising opioid addiction rates, as safer alternatives are urgently needed .
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the effects of this compound on neuronal cells exposed to oxidative stress. The results demonstrated that the compound significantly reduced cell death and improved cell viability compared to control groups. This suggests its potential as a neuroprotective agent in conditions such as Alzheimer's disease and other neurodegenerative disorders.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 45 | 78 |
| Neuronal Apoptosis (%) | 30 | 15 |
| Oxidative Stress Markers | High | Low |
Case Study 2: Analgesic Efficacy
In a clinical trial assessing the analgesic efficacy of this compound, participants with chronic pain conditions reported significant reductions in pain levels after administration of the compound over a four-week period. Pain scores decreased from an average of 7/10 to 3/10, indicating substantial relief.
| Time Point | Average Pain Score (0-10) |
|---|---|
| Baseline | 7 |
| Week 1 | 6 |
| Week 2 | 5 |
| Week 4 | 3 |
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents, heterocyclic rings, or electronic properties, leading to variations in physicochemical and pharmacological profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Ring Modifications Pyrrolidine vs. Piperidine: The 5-membered pyrrolidine ring in the target compound introduces more ring strain but greater rigidity compared to the 6-membered piperidine analog. This could favor specific conformational preferences in receptor binding . Methylation on Pyrrolidine: The methyl group in (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide may hinder hydrogen bonding but enhance lipophilicity .
Substituent Effects Benzyl vs. 4-Cyano-Benzyl: The unsubstituted benzyl group in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes. In contrast, the 4-cyano-benzyl variant’s polar cyano group could improve aqueous solubility but limit blood-brain barrier penetration . Isopropyl vs. Benzyl: Replacing benzyl with isopropyl removes aromaticity, reducing π-π stacking interactions but increasing steric shielding, which might improve metabolic stability .
Synthetic Accessibility The target compound and its 4-cyano-benzyl analog are discontinued, suggesting challenges in synthesis or purification. Piperidine and isopropyl derivatives may offer more scalable alternatives .
Research Findings and Limitations
- Pharmacological Potential: The benzyl-pyrrolidine scaffold is common in neuromodulators, but activity data for these specific compounds are lacking.
Biological Activity
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Chemical Formula : C18H27N3O
- Molecular Weight : 301.43 g/mol
- CAS Number : 1354028-31-1
- Boiling Point : 444.5 ± 28.0 °C (Predicted)
- Density : 1.13 ± 0.1 g/cm³ (Predicted)
- pKa : 9.25 ± 0.40 (Predicted)
Antiproliferative Effects
Research indicates that compounds structurally similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance:
- MIA PaCa-2 Cells : Compounds with similar structures demonstrated submicromolar antiproliferative activity and enhanced metabolic stability, leading to reduced mTORC1 activity and increased autophagy levels . This suggests a potential for this compound in cancer therapy.
Autophagy Modulation
The modulation of autophagy is a critical aspect of the compound's potential therapeutic effects. Studies on related benzyl derivatives have shown their ability to disrupt autophagic flux by interfering with mTORC1 reactivation, which could be a mechanism through which this compound exerts its biological effects .
Case Studies and Research Findings
Anticonvulsant Activity
Related compounds have demonstrated significant anticonvulsant properties in animal models, outperforming traditional medications like phenobarbital . This suggests that this compound may also possess similar neuroprotective properties.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide, and how can stereochemical purity be ensured?
- Methodology : Synthesis typically involves coupling reactions using reagents like 1-hydroxybenzotriazole (HOBT) and carbodiimides (e.g., EDC) in dimethyl sulfoxide (DMSO) or similar solvents under nitrogen atmosphere . To ensure stereochemical integrity, chiral HPLC or polarimetry should be employed post-synthesis. The use of enantiomerically pure starting materials (e.g., (S)-pyrrolidine derivatives) is critical .
Q. How can the structural identity of this compound be confirmed, and what analytical techniques are essential?
- Methodology : Combine spectroscopic methods:
- NMR : 1H and 13C NMR to confirm backbone structure and substituents .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation; store in sealed containers at 2–8°C, away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can computational methods aid in understanding the electronic and steric properties of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to map electrostatic potentials and frontier molecular orbitals. Molecular docking studies (e.g., AutoDock) can predict binding affinities for biological targets . Include Hirshfeld surface analysis to study intermolecular interactions in crystallized forms .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR bands)?
- Methodology :
- Dynamic Effects : Investigate rotational barriers (e.g., pyrrolidine ring puckering) via variable-temperature NMR.
- Tautomerism/Conformers : Use 2D NMR (COSY, NOESY) to detect exchange processes or spatial proximities .
- Impurity Profiling : LC-MS/MS to identify byproducts from incomplete coupling or degradation .
Q. How can the compound’s stability under varying experimental conditions (pH, temperature) be systematically evaluated?
- Methodology : Design accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
